molecular formula C17H13BrN2O6S3 B11634574 {(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B11634574
M. Wt: 517.4 g/mol
InChI Key: IVBGIFXMUDNZGX-YPKPFQOOSA-N
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Description

The compound “{(3Z)-5-BROMO-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID” is a complex organic molecule that features a variety of functional groups, including bromine, thiazolidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{(3Z)-5-BROMO-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID” typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring and subsequent functionalization to introduce the bromine and other substituents. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex molecules may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its various functional groups may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “{(3Z)-5-BROMO-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indole derivatives, thiazolidine-containing molecules, and brominated organic compounds. Examples include:

  • Indole-3-acetic acid
  • Thiazolidine-2,4-dione
  • 5-Bromoindole

Uniqueness

The uniqueness of “{(3Z)-5-BROMO-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID” lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13BrN2O6S3

Molecular Weight

517.4 g/mol

IUPAC Name

2-[(3Z)-5-bromo-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C17H13BrN2O6S3/c18-8-1-2-11-10(5-8)13(15(23)19(11)6-12(21)22)14-16(24)20(17(27)28-14)9-3-4-29(25,26)7-9/h1-2,5,9H,3-4,6-7H2,(H,21,22)/b14-13-

InChI Key

IVBGIFXMUDNZGX-YPKPFQOOSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC(=O)O)SC2=S

Origin of Product

United States

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